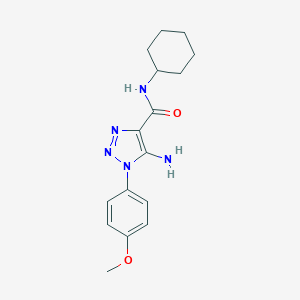
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as ACPT-1, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ACPT-1 belongs to the class of triazole compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the synthesis of the 1,2,3-triazole ring followed by the attachment of the cyclohexyl and methoxyphenyl groups and finally the introduction of the carboxamide group.
Starting Materials
Cyclohexanone, Methyl 4-methoxyphenylacetate, Hydrazine hydrate, Sodium azide, Copper (I) chloride, Sodium ascorbate, Chloroacetyl chloride, Ammonium hydroxide
Reaction
1. Synthesis of 1,2,3-triazole ring: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexyl hydrazine. Methyl 4-methoxyphenylacetate is then reacted with sodium azide in the presence of copper (I) chloride and sodium ascorbate to form the corresponding 1,2,3-triazole ring., 2. Attachment of cyclohexyl and methoxyphenyl groups: The 1,2,3-triazole ring is then reacted with chloroacetyl chloride to form the chloroacetyl derivative. This is then reacted with cyclohexylamine to form the cyclohexyl amide derivative. Finally, the methoxyphenyl group is introduced by reacting with ammonium hydroxide to form the desired compound '5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide'.
作用機序
The mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but several studies have provided insights into its mode of action. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in the regulation of cell growth and proliferation. Inhibition of GSK-3β activity by 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.
生化学的および生理学的効果
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antifungal and antimicrobial properties. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, and it exhibits potent activity against a variety of cancer cell lines. However, there are also limitations to its use in laboratory experiments. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of novel synthetic methods to improve the efficiency and yield of the synthesis process. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in animal models, which can provide insights into its potential therapeutic applications. Additionally, there is a need for further studies to elucidate the mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and to identify potential targets for its use in the treatment of cancer and other diseases.
科学的研究の応用
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.
特性
IUPAC Name |
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOPQCSRDKJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
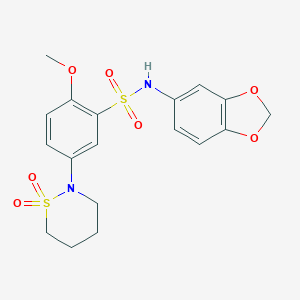
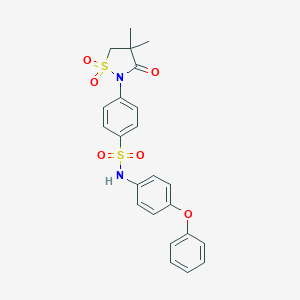
![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![N-cyclohexyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363826.png)
![2-[[5-(2-Hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B363827.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B363835.png)
![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B363840.png)
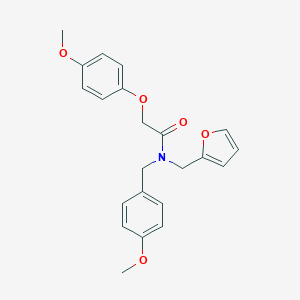
![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)
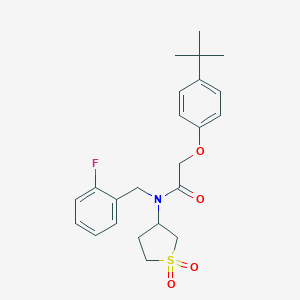
![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![2-(2-methoxyphenoxy)-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B363855.png)